molecular formula C11H15NO3 B13049518 1-Amino-1-(3,5-dimethoxyphenyl)acetone

1-Amino-1-(3,5-dimethoxyphenyl)acetone

Katalognummer: B13049518
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: CZSHCNPYXHKFMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3,5-dimethoxyphenyl)acetone is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(3,5-dimethoxyphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

1-Amino-1-(3,5-dimethoxyphenyl)acetone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3,5-dimethoxyphenyl)acetone has a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for various research purposes.

    Biology: The compound is used in the study of biochemical pathways and interactions, particularly those involving amino groups and methoxy-substituted phenyl rings.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development and its biological activity in various assays.

    Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Amino-1-(3,5-dimethoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(3,5-dimethoxyphenyl)acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

1-amino-1-(3,5-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,12H2,1-3H3

InChI-Schlüssel

CZSHCNPYXHKFMA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC(=C1)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.